N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
CAS No.:
Cat. No.: VC13474552
Molecular Formula: C10H17ClN2O2
Molecular Weight: 232.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17ClN2O2 |
|---|---|
| Molecular Weight | 232.71 g/mol |
| IUPAC Name | N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-ethylacetamide |
| Standard InChI | InChI=1S/C10H17ClN2O2/c1-3-13(8(2)14)9-4-5-12(7-9)10(15)6-11/h9H,3-7H2,1-2H3 |
| Standard InChI Key | KVKLUFWSOXIHIO-UHFFFAOYSA-N |
| SMILES | CCN(C1CCN(C1)C(=O)CCl)C(=O)C |
| Canonical SMILES | CCN(C1CCN(C1)C(=O)CCl)C(=O)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure consists of a pyrrolidine ring (a five-membered heterocycle with one nitrogen atom) substituted at the 1-position with a chloroacetyl group (-) and at the 3-position with an ethylacetamide moiety (-). The stereochemistry of the pyrrolidine ring significantly influences its biological activity, with enantiomers such as the (S)- and (R)-forms exhibiting distinct pharmacological profiles.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrrolidine ring |
| Substituents | 1-(2-Chloroacetyl), 3-(N-ethylacetamide) |
| Molecular Formula | |
| Molecular Weight | 232.71 g/mol |
| Stereochemistry | Exists as (S)- and (R)-enantiomers |
Physicochemical Properties
The compound’s chloroacetyl group enhances electrophilicity, enabling covalent bond formation with nucleophilic residues (e.g., cysteine thiols) in proteins. This reactivity is critical for its role as a mechanism-based inhibitor. Additionally, the ethylacetamide moiety contributes to lipophilicity, influencing membrane permeability and bioavailability.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with L-proline or its derivatives. Key steps include:
-
Acylation: Reaction of pyrrolidin-3-ylmethylamine with chloroacetyl chloride to introduce the chloroacetyl group.
-
Amide Formation: Subsequent reaction with ethyl acetate or acetyl chloride to form the ethylacetamide moiety.
Example Reaction Scheme:
Industrial-Scale Production
Industrial methods employ continuous flow reactors to optimize yield (≥85%) and purity (≥98%). Automated systems ensure precise control of temperature (20–25°C) and stoichiometry, minimizing by-products such as unreacted amines or over-acylated derivatives.
Mechanism of Action and Biological Activity
DPP-IV Inhibition
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide serves as a precursor for DPP-IV inhibitors, which prolong the activity of glucagon-like peptide-1 (GLP-1) by preventing its degradation. This mechanism enhances insulin secretion and improves glycemic control in type 2 diabetes.
Covalent Protein Modification
The chloroacetyl group forms irreversible bonds with cysteine residues in target enzymes, a property exploited in proteomics and drug design. For example, it inhibits neutral sphingomyelinase 2 (nSMase2), a therapeutic target in Alzheimer’s disease, by modifying catalytic cysteines .
Table 2: Biological Targets and Effects
Comparative Analysis of Structural Analogs
Structural analogs highlight the importance of the pyrrolidine core and substituents:
Table 3: Analog Comparison
The pyrrolidine-based analogs exhibit superior enzymatic inhibition compared to piperidine derivatives due to ring strain and optimized binding geometry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume